![molecular formula C20H23BrFN3O2 B560491 [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone CAS No. 1191044-58-2](/img/structure/B560491.png)
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Overview
Description
Selective OX1R antagonist
Selective OX1R antagonist; High Quality Biochemicals for Research Uses
Scientific Research Applications
Application in Neuroimaging
Scientific Field
Summary of the Application
GSK1059865 has been used as a candidate PET radioligand for imaging brain Orexin-1 Receptors (OX1R) in monkeys and mice . The OX1R is involved in the regulation of reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle .
Methods of Application
The compound was labeled with carbon-11 for evaluation as a candidate PET radioligand for imaging brain OX1R in monkeys and mice . The in vitro stability and log D7.4 values of the compound were determined . PET scans were acquired at baseline for up to 120 minutes .
Results
GSK1059865 was obtained in 10-15% overall formulated yields with high molar activity in about 50 minutes of radiosynthesis time . It was stable in phosphate buffer for at least 2.5 hours .
Application in Functional Magnetic Resonance Imaging
Scientific Field
Functional Magnetic Resonance Imaging
Summary of the Application
GSK1059865 has been used to reveal different neural substrates for the effects of Orexin-1 and Orexin-2 Receptor Antagonists .
Methods of Application
Functional magnetic resonance imaging (fMRI) was used to map the modulatory effect of selective OXR blockade on the functional response produced by D-amphetamine .
Results
GSK1059865 focally modulated functional responses in striatal terminals . This represents a possible neurofunctional correlate for the modulatory role of OX1R in controlling reward-processing and goal-oriented behaviors in the rat .
Application in Alcohol Addiction Research
Scientific Field
Summary of the Application
GSK1059865 has been used in the treatment of alcohol addiction .
Methods of Application
The compound was administered to mice exposed to chronic intermittent ethanol (CIE) and air .
Results
Treatment with GSK1059865 significantly decreased ethanol drinking in a dose-dependent manner in CIE-exposed mice . In contrast, GSK1059865 decreased drinking in air-exposed mice only at the highest dose used .
properties
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



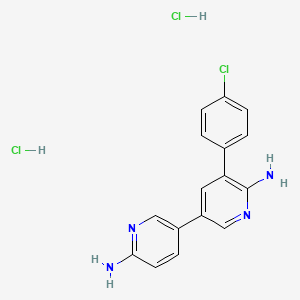
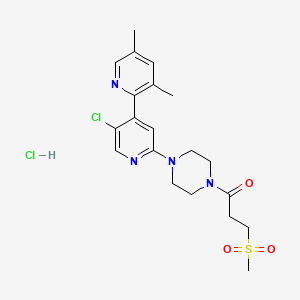
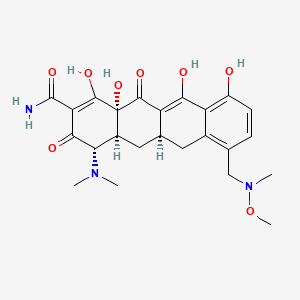
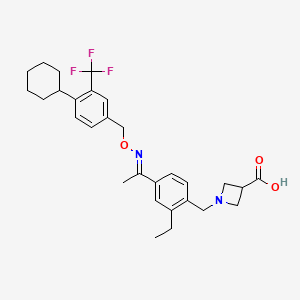
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

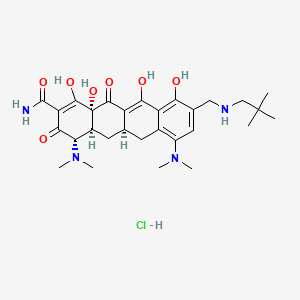
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
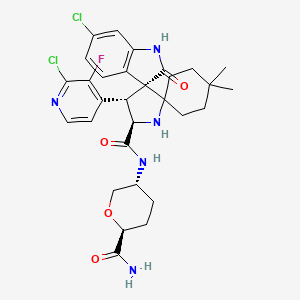
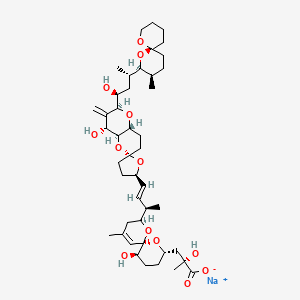
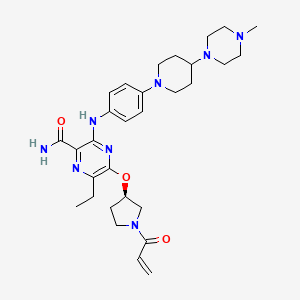
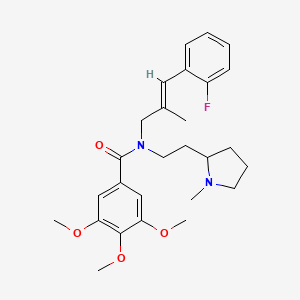
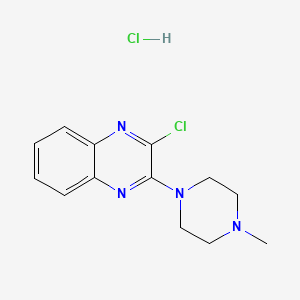
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)